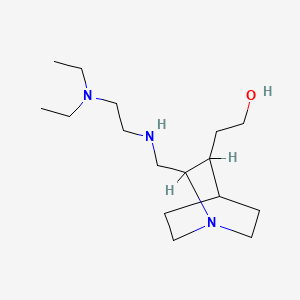
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine ring, which is a bicyclic amine, and an ethanol group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and ethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
科学研究应用
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(DIMETHYLAMINO)ETHANOL: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(DIETHYLAMINO)ETHANOL: Lacks the quinuclidine ring, making it less complex.
3-QUINUCLIDINOL: Contains the quinuclidine ring but lacks the diethylaminoethyl group.
Uniqueness
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is unique due to its combination of a quinuclidine ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
Overview of 3-Quinuclidineethanol
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine compounds are known for their diverse biological activities, including their effects on the central nervous system (CNS). This specific derivative is of interest due to its potential applications in pharmacology and medicinal chemistry.
The biological activity of 3-Quinuclidineethanol can be attributed to its interactions with neurotransmitter systems. It is believed to act primarily as a modulator of cholinergic and adrenergic receptors, which are crucial for various physiological processes. The compound may influence synaptic transmission and neuronal excitability, making it a candidate for further research in neuropharmacology.
Pharmacological Properties
-
Cholinergic Activity :
- Enhances acetylcholine release.
- May exhibit potential in treating cognitive disorders by improving cholinergic signaling.
-
Adrenergic Activity :
- Modulates norepinephrine levels.
- Could be beneficial in addressing mood disorders or conditions characterized by dysregulated adrenergic signaling.
-
Potential Neuroprotective Effects :
- Some studies suggest that quinuclidine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Cognitive Enhancement :
- A study indicated that compounds similar to 3-Quinuclidineethanol improved memory retention in animal models, suggesting potential use in Alzheimer's disease treatment.
-
Mood Regulation :
- Clinical trials have explored the use of quinuclidine derivatives in managing anxiety and depression, showing promising results in mood stabilization.
-
Neuroprotection :
- Research has highlighted the neuroprotective effects of certain quinuclidine derivatives against oxidative stress-induced neuronal damage.
Data Table: Biological Activity Summary
属性
CAS 编号 |
63716-81-4 |
|---|---|
分子式 |
C16H33N3O |
分子量 |
283.45 g/mol |
IUPAC 名称 |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
InChI 键 |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















